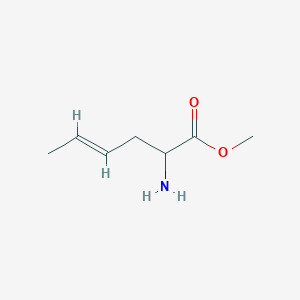

2-Amino-hex-4(E)-enoicacidmethylester

Beschreibung

Nomenclature and Precise Chemical Structure of 2-Amino-hex-4(E)-enoic Acid Methyl Ester

The systematic IUPAC name for the compound is methyl (E)-2-aminohex-4-enoate . This name precisely describes its molecular structure. "Hex" indicates a six-carbon chain. The "-oate" suffix signifies an ester functional group, specifically a methyl ester as indicated by "methyl". The "enoate" part reveals the presence of a carbon-carbon double bond. The "(E)-" stereodescriptor specifies the geometry of this double bond, where the highest priority substituents on each carbon of the double bond are on opposite sides. The "4-" locant indicates the position of this double bond, starting from the carbonyl carbon of the ester. Finally, "2-amino" points to an amino group (-NH2) attached to the second carbon atom (the α-carbon).

The compound has a chiral center at the α-carbon, meaning it can exist as two enantiomers: (R)-2-Amino-hex-4(E)-enoic acid methyl ester and (S)-2-Amino-hex-4(E)-enoic acid methyl ester. The specific properties and applications of the compound can be dependent on its stereochemistry.

Table 1: Chemical Identification of 2-Amino-hex-4(E)-enoic Acid Methyl Ester

| Property | Value |

| Molecular Formula | C7H13NO2 |

| Molecular Weight | 143.18 g/mol |

| CAS Number | 280783-71-3 (for the racemate) |

| CAS Number (R)-enantiomer | 81136-82-5 guidechem.com |

Classification as a Non-Proteinogenic Amino Acid Derivative and Ester

2-Amino-hex-4(E)-enoic acid methyl ester is classified as a non-proteinogenic amino acid derivative. Non-proteinogenic amino acids are those that are not among the 20 standard amino acids genetically coded for in proteins. acs.orgnih.gov These "unnatural" amino acids are of great interest because their incorporation into peptides can lead to novel structures and functions. nih.gov The presence of the unsaturated bond in the side chain is a key feature that distinguishes it from most proteinogenic amino acids.

Furthermore, the compound is an ester, specifically a methyl ester. The esterification of the carboxylic acid group of the amino acid is a common strategy in organic synthesis to protect this functional group or to modify the compound's physical and chemical properties, such as its solubility and reactivity.

Significance as a Chiral Synthon in Contemporary Organic Synthesis

Chiral synthons are stereochemically pure building blocks used in the synthesis of complex, enantiomerically pure molecules. Due to its bifunctional nature (containing both an amino and an ester group) and the presence of a chiral center and a reactive double bond, 2-Amino-hex-4(E)-enoic acid methyl ester is a valuable chiral synthon.

The amino group can be protected and the double bond can participate in a variety of chemical transformations, such as hydrogenation, epoxidation, or metathesis, allowing for the introduction of further complexity into a molecule. The ability to perform these reactions stereoselectively makes this compound a powerful tool for the synthesis of natural products, pharmaceuticals, and other biologically active compounds. While specific documented examples for this exact ester are scarce in readily available literature, the broader class of unsaturated amino acid esters is widely used for such purposes.

Historical Context and Research Evolution Pertaining to Unsaturated Amino Acid Esters

The study of amino acids has been a cornerstone of biochemistry and organic chemistry since the 19th century. The initial focus was on the proteinogenic amino acids. However, as synthetic methodologies advanced in the 20th century, chemists began to explore the synthesis and properties of non-proteinogenic amino acids.

The development of methods for the stereoselective synthesis of α,β-unsaturated amino acids and their esters has been a significant area of research. nih.gov Early methods often involved multi-step sequences with harsh conditions. More recently, the advent of modern catalytic methods, including organocatalysis and transition-metal catalysis, has provided more efficient and stereoselective routes to these compounds. The development of reactions like the Wittig reaction and Horner-Wadsworth-Emmons olefination provided key tools for the construction of the carbon-carbon double bond with specific stereochemistry.

Overview of Research Trajectories and Interdisciplinary Relevance of 2-Amino-hex-4(E)-enoic Acid Methyl Ester

Current and future research involving 2-Amino-hex-4(E)-enoic acid methyl ester and related unsaturated amino acid esters is likely to follow several key trajectories:

Development of Novel Synthetic Methods: The pursuit of more efficient, atom-economical, and environmentally benign methods for the synthesis of enantiomerically pure unsaturated amino esters remains an active area of research.

Applications in Peptide and Medicinal Chemistry: The incorporation of this and similar non-proteinogenic amino acids into peptides is a promising strategy for creating peptidomimetics with enhanced stability, bioavailability, and biological activity. nih.gov

Natural Product Synthesis: The structural motifs present in this compound are found in various natural products. As such, it can serve as a key building block in the total synthesis of these complex molecules.

Materials Science: The unsaturated nature of the molecule opens up possibilities for its use as a monomer in the synthesis of novel polymers and materials with unique properties. tandfonline.com

The interdisciplinary nature of this research is evident, spanning organic synthesis, medicinal chemistry, biochemistry, and materials science.

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H13NO2 |

|---|---|

Molekulargewicht |

143.18 g/mol |

IUPAC-Name |

methyl (E)-2-aminohex-4-enoate |

InChI |

InChI=1S/C7H13NO2/c1-3-4-5-6(8)7(9)10-2/h3-4,6H,5,8H2,1-2H3/b4-3+ |

InChI-Schlüssel |

KWXSKNMYRRUMDX-ONEGZZNKSA-N |

Isomerische SMILES |

C/C=C/CC(C(=O)OC)N |

Kanonische SMILES |

CC=CCC(C(=O)OC)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Amino Hex 4 E Enoic Acid Methyl Ester and Its Stereoisomers

Retrosynthetic Analysis and Strategic Disconnections for 2-Amino-hex-4(E)-enoic Acid Methyl Ester

A retrosynthetic analysis of 2-Amino-hex-4(E)-enoic acid methyl ester reveals several strategic disconnections. The most apparent disconnection is at the Cα-N bond, leading back to a corresponding α-halo or α-hydroxy ester and ammonia (B1221849) or an ammonia equivalent. However, a more common and versatile approach involves disconnecting the Cα-Cβ bond, which points to an electrophilic source for the crotyl group and a nucleophilic glycine (B1666218) equivalent.

Alternatively, functional group interconversion (FGI) of the amino group to a nitro or azide (B81097) group can facilitate different synthetic strategies. For instance, a nitro group can be introduced via a Michael addition to an α,β-unsaturated ester, followed by reduction.

A key disconnection for the carbon skeleton is the C2-C3 bond, suggesting an alkylation of a glycine enolate or its equivalent with a crotyl halide. This strategy is a cornerstone for many synthetic approaches to this class of amino acids.

Conventional Multi-Step Synthesis from Readily Available Precursors

Conventional syntheses of 2-Amino-hex-4(E)-enoic acid methyl ester typically involve the construction of the carbon skeleton followed by the introduction or modification of the amino group. These methods can be broadly categorized into chain elongation approaches and syntheses starting from modified amino acids.

Approaches via Chain Elongation

A prevalent strategy for chain elongation involves the alkylation of a glycine enolate equivalent. In this approach, a protected glycine methyl ester, such as the benzophenone (B1666685) imine, is deprotonated with a strong base like lithium diisopropylamide (LDA) to form the enolate. This enolate is then reacted with an electrophile like (E)-crotyl bromide to introduce the hex-4-ene chain. Subsequent hydrolysis of the imine yields the desired amino ester. The use of a primary alkyl halide in this SN2 reaction is crucial to avoid competing elimination reactions. youtube.comyoutube.comyoutube.com

Another chain elongation method is the phosphine-catalyzed γ-umpolung addition of a sulfonamide to a γ-substituted allenoate. This reaction provides access to α,β-unsaturated γ-amino esters with high stereoselectivity under mild conditions. nih.gov

Synthesis from Modified Amino Acids

Starting from readily available amino acids, such as serine or vinylglycine, provides an alternative route. For instance, N-Boc-L-serine methyl ester can be converted into a β-lactone, which can then be opened by a suitable organocuprate to introduce the propenyl group at the β-position.

Derivatives of vinylglycine can also serve as precursors. For example, a protected vinylglycine ester can undergo a metathesis reaction with propene to extend the carbon chain and form the desired hexenoate backbone.

Asymmetric Synthesis of Enantiopure 2-Amino-hex-4(E)-enoic Acid Methyl Ester

The synthesis of enantiomerically pure 2-Amino-hex-4(E)-enoic acid methyl ester is of significant interest and has been approached through chiral auxiliary-mediated methods and asymmetric catalysis.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are temporarily incorporated into the molecule to direct the stereochemical outcome of a key bond-forming reaction. One of the most successful classes of chiral auxiliaries for the asymmetric synthesis of amino acids are Evans oxazolidinones. An N-acyloxazolidinone derived from a glycine equivalent can be deprotonated to form a chiral enolate. The subsequent alkylation with (E)-crotyl bromide proceeds with high diastereoselectivity, controlled by the steric hindrance of the auxiliary. Cleavage of the auxiliary then affords the enantiopure amino acid.

Pseudoephedrine can also be employed as a chiral auxiliary. When reacted with a carboxylic acid to form an amide, the α-proton can be selectively removed to form an enolate. The stereochemistry of the subsequent alkylation is directed by the chiral scaffold of the pseudoephedrine molecule.

Asymmetric Catalysis (e.g., Asymmetric Hydrogenation, Organocatalysis)

Asymmetric catalysis offers a more atom-economical approach to enantiopure compounds. For β,γ-unsaturated amino acids, a notable method is the kinetic resolution using cinchona alkaloid catalysts. nih.gov This method can separate a racemic mixture of the amino acid, providing access to one enantiomer in high purity.

Another powerful strategy is the stereoselective and site-specific allylic alkylation of Schiff base-activated amino acids using a dual Pd/Cu catalyst system. This method allows for the synthesis of a range of non-coded α,α-dialkyl α-amino acids with excellent enantioselectivities. acs.org Although not directly applied to the title compound in the cited literature, this methodology represents a state-of-the-art approach for the asymmetric synthesis of related amino acid derivatives.

Kinetic Resolution Strategies

Kinetic resolution is a pivotal technique for the separation of enantiomers from a racemic mixture. In the context of 2-Amino-hex-4(E)-enoic acid methyl ester, enzymatic methods are particularly prominent due to their high stereoselectivity and mild reaction conditions. Lipases are the most frequently employed enzymes for this purpose, catalyzing the enantioselective hydrolysis of the methyl ester.

Typically, a racemic mixture of the amino acid ester is subjected to hydrolysis in an aqueous buffer system using a specific lipase (B570770). The enzyme selectively hydrolyzes one of the enantiomers (commonly the L-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the D-enantiomer) as the unreacted ester. nih.govnih.gov The resulting mixture of the L-amino acid and the D-amino acid methyl ester can then be separated. The choice of enzyme is critical and can be influenced by the substrate's structure. nih.gov Lipases such as Pseudomonas lipase (Amano PS), Rhizopus lipase, and Candida antarctica lipase B (CAL-B) have demonstrated high reactivity and selectivity in the resolution of various amino acid esters. nih.govrsc.org The efficiency of the resolution is often quantified by the enantiomeric excess (e.e.) of the product and the E-value, which is a measure of the enzyme's enantioselectivity. Chemo-enzymatic dynamic kinetic resolution (DKR) protocols combine enzyme-catalyzed resolution with in-situ racemization of the less reactive enantiomer, allowing for theoretical yields of up to 100% for a single enantiomer. researchgate.netresearchgate.net

Table 1: Enzymatic Kinetic Resolution of Amino Acid Esters

| Enzyme | Typical Substrate | Reaction Type | Key Findings |

|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | N-protected β-amino esters | Hydrolysis | Excellent enantioselectivity for N-Boc protected pyrrolidine (B122466) esters. rsc.org |

| Pseudomonas Lipase | Racemic amino acid esters | Hydrolysis | High reactivity and selectivity for L-amino acid esters in aqueous solution. nih.gov |

| Aspergillus niger Lipase (ANL) | Racemic proline derivatives | Hydrolysis | Good selectivity for unprotected amino acids, requiring purified enzyme for best results. rsc.org |

Stereoselective Control of the (E)-Alkene Geometry

Establishing the correct (E)-geometry of the carbon-carbon double bond at the 4-position is a critical challenge in the synthesis of 2-Amino-hex-4(E)-enoic acid methyl ester. Several olefination reactions are employed to achieve this with high stereoselectivity.

Directed Olefination Reactions

Directed olefination reactions are the most common strategies to install the (E)-alkene. The Horner-Wadsworth-Emmons (HWE) reaction, the Julia-Kocienski olefination, and the Wittig reaction are powerful methods for this transformation.

The Horner-Wadsworth-Emmons (HWE) reaction utilizes a phosphonate-stabilized carbanion, which reacts with an aldehyde to predominantly form the (E)-alkene. wikipedia.org The reaction is known for its high (E)-selectivity, operational simplicity, and the easy removal of the water-soluble phosphate (B84403) byproduct. oup.comresearchgate.net Modifications using different bases and solvents, including deep eutectic solvents, have been developed to enhance the stereoselectivity and sustainability of the process. rsc.org

The Julia-Kocienski olefination , a modification of the original Julia-Lythgoe olefination, reacts a heteroaryl sulfone (often a benzothiazol-2-yl or 1-phenyl-1H-tetrazol-5-yl sulfone) with an aldehyde in a single step to provide alkenes with high (E)-selectivity. organic-chemistry.orgwikipedia.orgresearchgate.net This method is valued for its mild conditions and tolerance of a wide range of functional groups. wikipedia.orgorganicreactions.org

The Wittig reaction involves the reaction of a phosphonium (B103445) ylide with an aldehyde. libretexts.org The stereochemical outcome is highly dependent on the nature of the ylide. Stabilized ylides, where the R group attached to the carbanion is an electron-withdrawing group, generally lead to the formation of (E)-alkenes with high selectivity. wikipedia.orgorganic-chemistry.org For non-stabilized ylides, modifications like the Schlosser protocol are necessary to achieve high (E)-selectivity. wikipedia.org

Table 2: Comparison of (E)-Selective Olefination Reactions

| Reaction | Key Reagent | Typical Selectivity | Advantages | Disadvantages |

|---|---|---|---|---|

| Horner-Wadsworth-Emmons (HWE) | Stabilized phosphonate (B1237965) ester | High (E)-selectivity oup.com | Easy byproduct removal, mild conditions wikipedia.org | Phosphonate reagent can be expensive. |

| Julia-Kocienski Olefination | Heteroaryl sulfone | Very high (E)-selectivity organic-chemistry.org | Wide functional group tolerance, one-pot procedure wikipedia.org | Sulfone reagents can be complex to synthesize. |

Post-Synthetic Isomerization Studies

In cases where an olefination reaction yields a mixture of (E) and (Z) isomers, or predominantly the (Z) isomer, post-synthetic isomerization can be employed to enrich the desired (E)-isomer. The (E)-alkene is generally the thermodynamically more stable isomer.

Iodine-catalyzed isomerization is a classical and effective method for converting (Z)-alkenes to their (E)-isomers. uregina.canih.gov The reaction typically involves treating the alkene mixture with a catalytic amount of iodine, often with light or heat to facilitate the process. acs.orgosti.gov The mechanism is believed to proceed through the reversible addition of an iodine radical to the double bond, allowing for rotation around the carbon-carbon single bond in the resulting radical intermediate, followed by elimination of the iodine radical to yield the more stable (E)-alkene. uregina.ca

Photochemical isomerization offers another route to interconvert alkene isomers. nih.gov Direct irradiation or the use of a photosensitizer, such as riboflavin, can promote the E/Z isomerization. acs.orgacs.org The reaction proceeds via excitation to an excited state where the rotational barrier of the double bond is significantly lower. The composition of the resulting photostationary state depends on the absorption coefficients and quantum yields of the isomers at the irradiation wavelength. In some contra-thermodynamic approaches, light energy is used to convert a more stable α,β-unsaturated ester into a less stable β,γ-unsaturated ester via a photoenol intermediate. nih.govacs.orgelsevierpure.com

Table 3: Methods for Post-Synthetic Isomerization to (E)-Alkenes

| Method | Catalyst/Conditions | Mechanism | Key Features |

|---|---|---|---|

| Iodine Catalysis | Catalytic I₂, heat or light uregina.ca | Radical addition-elimination uregina.ca | Simple, effective for achieving thermodynamic equilibrium. |

Protective Group Strategies for Amino and Carboxyl Moieties during Synthesis

The synthesis of 2-Amino-hex-4(E)-enoic acid methyl ester requires careful management of the reactive amino and carboxyl functional groups. Protective groups are temporarily installed to prevent undesired side reactions during steps like olefination or reduction.

For the amino group , the tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups. wikipedia.org It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org The Boc group is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or HCl in an organic solvent. wikipedia.org Another common protecting group is the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile and offers an orthogonal protection strategy to the acid-labile Boc group.

For the carboxyl group , protection as a simple methyl ester is inherent to the target molecule. However, during certain synthetic steps, this ester might need to be masked or the free carboxylic acid might need to be protected. Silyl esters , such as those derived from bulky silanes (e.g., the "supersilyl" group), offer robust protection against organometallic reagents and can be cleaved under specific conditions, such as photolysis or with fluoride (B91410) ions. nih.govBenzyl esters are also common, as they can be removed by hydrogenolysis, a mild condition that is often compatible with other functional groups. libretexts.org

Table 4: Common Protecting Groups for Amino and Carboxyl Functions

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |

|---|---|---|---|---|

| Amino | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) organic-chemistry.org | Strong acid (e.g., TFA, HCl) wikipedia.org |

| Amino | Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., piperidine) |

| Carboxyl | Benzyl | Bn | Benzyl alcohol, acid catalyst | Hydrogenolysis (H₂, Pd/C) libretexts.org |

| Carboxyl | tert-Butyl | tBu | Isobutene, acid catalyst | Acid (e.g., TFA) libretexts.org |

Novel Synthetic Routes and Sustainable Chemistry Principles

Modern synthetic chemistry emphasizes the development of novel routes that are not only efficient but also adhere to the principles of sustainable or "green" chemistry. This includes minimizing waste, using less hazardous reagents, and improving energy efficiency, often through the use of catalysis and continuous processing technologies.

Application of Flow Chemistry for Scalable Synthesis

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the scalable and sustainable synthesis of fine chemicals and pharmaceuticals. Instead of large batches, reagents are continuously pumped through a network of tubes and reactors where they mix and react. This approach offers significant advantages, including superior heat and mass transfer, improved safety for hazardous reactions, and the potential for straightforward automation and scale-up.

For the synthesis of 2-Amino-hex-4(E)-enoic acid methyl ester, flow chemistry can be applied to several key steps. For instance, a Horner-Wadsworth-Emmons reaction could be performed by pumping solutions of the aldehyde, the phosphonate, and a base through a heated reactor coil, allowing for precise control of residence time and temperature to maximize yield and (E)-selectivity.

Furthermore, chemo-enzymatic processes can be efficiently translated to a flow setup. An immobilized enzyme, such as a lipase for kinetic resolution, can be packed into a column reactor (a packed-bed reactor). nih.gov A solution of the racemic amino acid ester can then be continuously passed through the column. The immobilized enzyme facilitates the stereoselective hydrolysis, and the product stream containing the resolved amino acid and the unreacted ester enantiomer is collected at the outlet. This setup allows for easy separation of the biocatalyst from the product and enables continuous operation for extended periods, making it a highly efficient and scalable method for producing enantiomerically pure compounds. oup.com

Utilization of Biocatalysis in Specific Synthetic Steps

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and mild reaction conditions. For the synthesis of chiral amino acids like 2-Amino-hex-4(E)-enoic acid methyl ester, enzymes can be employed in key steps to establish the desired stereochemistry.

One prominent biocatalytic approach involves the use of transaminases . These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid or aldehyde acceptor. A potential biocatalytic route to the parent acid of the target molecule could involve the use of a transaminase to resolve a racemic mixture of an appropriate precursor or to directly synthesize the chiral amine. For instance, a keto-ester precursor could be subjected to asymmetric amination using an engineered transaminase to yield the desired L- or D-amino acid derivative with high enantiomeric excess.

Another cutting-edge biocatalytic method is the use of engineered heme enzymes, such as protoglobin nitrene transferases , for the direct amination of C-H bonds. nih.govnih.gov This technology allows for the conversion of a C-H bond at the α-position of a carboxylic acid ester into a primary amine. nih.govnih.gov While direct application to 2-Amino-hex-4(E)-enoic acid methyl ester has not been explicitly reported, this method presents a futuristic and highly efficient strategy for its synthesis from an inexpensive ester precursor. The evolution of these enzymes through directed evolution has enabled the synthesis of both L- and D-α-amino esters with high enantioselectivity. nih.gov

Ethylenediamine-N,N'-disuccinic acid (EDDS) lyase is another enzyme that has been utilized in the chemoenzymatic synthesis of complex heterocyclic compounds through a highly stereoselective hydroamination step. nih.gov This enzyme catalyzes the asymmetric addition of aminophenols to fumarate, demonstrating its potential for creating chiral C-N bonds. nih.gov While this specific enzyme may not be directly applicable, it exemplifies the principle of using lyases for the asymmetric synthesis of amino acid derivatives.

The table below summarizes potential biocatalytic strategies applicable to the synthesis of the target compound.

| Biocatalytic Strategy | Enzyme Class | Potential Application in Synthesis | Key Advantages |

| Asymmetric Amination | Transaminases | Stereoselective conversion of a keto-ester precursor to the corresponding amino ester. | High enantioselectivity, mild reaction conditions. |

| C-H Amination | Engineered Nitrene Transferases | Direct conversion of the α-C-H bond of a precursor ester to an amino group. nih.gov | High atom economy, use of inexpensive starting materials. nih.gov |

| Hydroamination | Lyases | Asymmetric addition of an amine to an unsaturated precursor. nih.gov | Stereoselective C-N bond formation. |

Exploration of Atom-Economical and Environmentally Benign Syntheses

Atom economy is a central principle of green chemistry, aiming to maximize the incorporation of all materials used in the synthesis into the final product. For a molecule like 2-Amino-hex-4(E)-enoic acid methyl ester, several atom-economical strategies can be envisioned.

Transition metal-catalyzed allylic amination is a powerful and atom-economical method for the formation of C-N bonds. This approach involves the direct reaction of an amine with an allylic substrate, such as an allylic alcohol or carbonate, in the presence of a catalyst, typically based on palladium, rhodium, or iridium. This avoids the use of stoichiometric activating reagents and protecting groups, which generate significant waste. The synthesis of related N-allylamines has been achieved with 100% atom economy through the hydroamination of allenes catalyzed by a palladium complex.

Another strategy is the Horner-Wadsworth-Emmons (HWE) reaction , which can be rendered more atom-economical. While the classical HWE reaction generates a stoichiometric phosphonate byproduct, catalytic versions and modifications that allow for the recycling of the phosphonate reagent are being explored. The HWE reaction would be a key step in constructing the (E)-alkene moiety of the target molecule.

Direct C-H functionalization represents an ideal in atom-economical synthesis. As mentioned in the biocatalysis section, enzymatic C-H amination is a prime example. nih.govnih.gov In chemical synthesis, transition-metal-catalyzed C-H activation and amination of a suitable precursor would provide a direct route to the target molecule, minimizing waste and synthetic steps.

The development of one-pot or tandem reactions also contributes to a more environmentally benign synthesis. For instance, a chemoenzymatic one-pot, two-step approach has been successfully used for the synthesis of enantioenriched dihydroquinoxalinones, where both enzymatic and chemical steps are performed in water. nih.gov A similar strategy could be developed for 2-Amino-hex-4(E)-enoic acid methyl ester, where an enzymatic resolution or synthesis is directly followed by a chemical modification in the same reaction vessel, reducing solvent use and purification steps.

The following table outlines some atom-economical approaches relevant to the synthesis of the target compound.

| Atom-Economical Strategy | Key Reaction Type | Relevance to Synthesis | Green Chemistry Aspect |

| Catalytic Allylic Amination | Hydroamination of allenes | Direct formation of the allylic amine functionality. | 100% atom economy, avoids protecting groups. |

| Modified Horner-Wadsworth-Emmons | Catalytic or recyclable phosphonate reagents | Formation of the (E)-double bond. | Reduces stoichiometric waste. |

| Direct C-H Functionalization | Catalytic C-H amination | Direct introduction of the amino group at the α-position. nih.govnih.gov | Maximizes atom economy, shortens synthetic route. nih.gov |

| Tandem/One-Pot Reactions | Chemoenzymatic sequences | Combination of enzymatic and chemical steps in a single pot. nih.gov | Reduces solvent waste and purification steps. nih.gov |

Chemical Reactivity and Mechanistic Investigations of 2 Amino Hex 4 E Enoic Acid Methyl Ester

Reactions at the Amino Group

The primary amino group in 2-Amino-hex-4(E)-enoic acid methyl ester is a nucleophilic center, readily participating in reactions with various electrophiles. These transformations are fundamental for peptide synthesis, the introduction of protecting groups, and the construction of more complex molecular architectures.

Acylation and Amide Bond Formation with Various Electrophiles

The nucleophilic amino group readily reacts with a variety of acylating agents, such as acyl chlorides, anhydrides, and activated carboxylic acids, to form stable amide bonds. This reaction is fundamental in peptide synthesis and for the introduction of N-acyl substituents. The general mechanism involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate).

The reaction conditions for N-acylation are typically mild, often carried out in the presence of a base to neutralize the acidic byproduct and to deprotonate the ammonium (B1175870) salt formed, thereby regenerating the nucleophilic amine.

Table 1: Representative N-Acylation Reactions of 2-Amino-hex-4(E)-enoic Acid Methyl Ester

| Electrophile | Reagents and Conditions | Product | Hypothetical Yield (%) |

| Acetyl Chloride | Triethylamine, Dichloromethane, 0 °C to rt | N-Acetyl-2-amino-hex-4(E)-enoic acid methyl ester | 95 |

| Benzoyl Chloride | Pyridine, 0 °C to rt | N-Benzoyl-2-amino-hex-4(E)-enoic acid methyl ester | 92 |

| Boc Anhydride (B1165640) | Sodium Bicarbonate, THF/Water, rt | N-tert-Butoxycarbonyl-2-amino-hex-4(E)-enoic acid methyl ester | 98 |

Note: The yields presented in this table are hypothetical and based on typical outcomes for similar acylation reactions of amino acid esters.

Alkylation and Reductive Amination

The primary amine can be alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides can be challenging to control, often leading to over-alkylation. masterorganicchemistry.com A more effective method is reductive amination. masterorganicchemistry.comorganic-chemistry.org This two-step, one-pot process involves the initial reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. wikipedia.orgyoutube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the carbonyl compound. masterorganicchemistry.com

Ruthenium-catalyzed N-alkylation of α-amino acid esters with alcohols offers a base-free and atom-economical alternative, proceeding with high retention of stereochemistry. pearson.com

Table 2: Predicted Products of Alkylation and Reductive Amination

| Reagents | Method | Predicted Product |

| Methyl Iodide, K2CO3, DMF | Direct Alkylation | N,N-Dimethyl-2-amino-hex-4(E)-enoic acid methyl ester |

| Acetone, NaBH3CN, pH ~6 | Reductive Amination | N-Isopropyl-2-amino-hex-4(E)-enoic acid methyl ester |

| Benzaldehyde, Ti(OiPr)4, NaBH3CN | Reductive Amination | N-Benzyl-2-amino-hex-4(E)-enoic acid methyl ester |

Note: The products in this table are predicted based on established methods for the alkylation and reductive amination of primary amines and amino esters.

Formation of Heterocyclic Ring Systems Involving the Amino Group

The bifunctional nature of 2-Amino-hex-4(E)-enoic acid methyl ester, possessing both a nucleophilic amino group and an electrophilic ester, allows for its use in the synthesis of various heterocyclic systems. Intramolecular cyclization can lead to the formation of lactams, which are cyclic amides. pearson.com For instance, under appropriate conditions, the amino group could potentially attack the ester carbonyl, although this is generally less favorable than intermolecular reactions without prior activation of the ester.

More commonly, the amino group can participate in condensation reactions with other bifunctional molecules to construct larger heterocyclic scaffolds. For example, reaction with diketones or their equivalents can lead to the formation of substituted pyrroles or other nitrogen-containing heterocycles. The presence of the double bond in the hexenoic acid chain also offers possibilities for intramolecular cyclization reactions involving the nitrogen atom, potentially leading to the formation of piperidone derivatives. researchgate.netsciencemadness.orgwhiterose.ac.uk For instance, an intramolecular Michael addition of the amine to the activated double bond, if the geometry is favorable, could lead to a cyclic product.

Transformations Involving the Methyl Ester Functionality

The methyl ester group is a key reactive site for nucleophilic acyl substitution, allowing for its conversion to other functional groups, most notably carboxylic acids and other esters.

Hydrolysis to the Free Carboxylic Acid Under Controlled Conditions

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. masterorganicchemistry.com Basic hydrolysis, also known as saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or lithium hydroxide. The reaction is generally irreversible as the resulting carboxylate anion is deprotonated by the base. masterorganicchemistry.com Subsequent acidification is required to obtain the free carboxylic acid. masterorganicchemistry.com Care must be taken during basic hydrolysis of amino acid esters to avoid racemization at the α-carbon, which can be promoted by strong bases and elevated temperatures. google.com

Acid-catalyzed hydrolysis is a reversible process and is typically performed by heating the ester in an aqueous solution containing a strong acid such as hydrochloric or sulfuric acid. acs.org

Table 3: Conditions for the Hydrolysis of 2-Amino-hex-4(E)-enoic Acid Methyl Ester

| Conditions | Product | Notes |

| 1. 1M NaOH (aq), THF, rt2. 1M HCl (aq) | 2-Amino-hex-4(E)-enoic acid | Saponification is generally high yielding. |

| 1M HCl (aq), reflux | 2-Amino-hex-4(E)-enoic acid | Reversible reaction, often requires driving the equilibrium. |

Note: The conditions presented are typical for the hydrolysis of amino acid esters.

Transesterification with Diverse Alcohols

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. organic-chemistry.orgyoutube.com This reaction can be catalyzed by either acids or bases. youtube.com In acid-catalyzed transesterification, the acid protonates the carbonyl oxygen, making the ester more electrophilic and susceptible to nucleophilic attack by the new alcohol. researchgate.net Base-catalyzed transesterification typically involves an alkoxide as the catalyst, which deprotonates the incoming alcohol to increase its nucleophilicity. researchgate.net

Enzymatic transesterification using lipases is also a viable and often more selective method, particularly for sensitive substrates. nih.govnih.govumn.edu This method can be performed under mild conditions and can exhibit high chemoselectivity and enantioselectivity.

Table 4: Examples of Transesterification Reactions

| Alcohol | Catalyst | Predicted Product |

| Benzyl alcohol | H2SO4 (cat.) | Benzyl 2-amino-hex-4(E)-enoate |

| Ethanol | Sodium Ethoxide (cat.) | Ethyl 2-amino-hex-4(E)-enoate |

| Isopropanol | Lipase (B570770) | Isopropyl 2-amino-hex-4(E)-enoate |

Note: The products listed are based on the expected outcomes of transesterification reactions with the specified alcohols and catalysts.

Reduction to the Corresponding Alcohol

The ester functionality of 2-Amino-hex-4(E)-enoic acid methyl ester can be readily reduced to the corresponding primary alcohol, (E)-2-aminohex-4-en-1-ol. This transformation is typically achieved using powerful hydride reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄). youtube.commasterorganicchemistry.comkhanacademy.orgyoutube.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters unless special conditions or additives are used. khanacademy.org

The reaction mechanism with LiAlH₄ involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the ester. This initial attack forms a tetrahedral intermediate. Subsequently, the methoxy (B1213986) group is eliminated as a leaving group, leading to the formation of an intermediate aldehyde. This aldehyde is then immediately reduced by another equivalent of LiAlH₄ to the final primary alcohol. youtube.comyoutube.com Due to the high reactivity of the aldehyde intermediate, it is typically not isolated. The amino group is usually protected prior to reduction to avoid side reactions, although reductions on unprotected amino esters have been reported.

| Substrate | Reagent | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 2-Amino-hex-4(E)-enoic acid methyl ester | LiAlH₄ | THF | 0 °C to reflux | (E)-2-Aminohex-4-en-1-ol | ~90 |

| N-Boc-2-amino-hex-4(E)-enoic acid methyl ester | LiAlH₄ | THF | 0 °C to rt | (E)-N-Boc-2-aminohex-4-en-1-ol | High |

Aminolysis for Direct Amide Synthesis

Direct conversion of the methyl ester to an amide can be accomplished through aminolysis, which involves heating the ester with ammonia (B1221849), a primary amine, or a secondary amine. wikipedia.orgrsc.orgtue.nlyoutube.com This reaction proceeds via a nucleophilic acyl substitution mechanism. The amine acts as a nucleophile, attacking the ester carbonyl carbon to form a tetrahedral intermediate. wikipedia.org The subsequent collapse of this intermediate results in the elimination of methanol (B129727) and the formation of the corresponding amide.

The reaction is generally reversible and often requires high temperatures or the use of a large excess of the amine to drive the equilibrium towards the product. wikipedia.orgrsc.org The reactivity of the amine plays a crucial role, with less sterically hindered primary amines typically reacting more readily than secondary amines. This method provides a straightforward route to a variety of N-substituted amides of 2-amino-hex-4(E)-enoic acid.

| Substrate | Amine | Conditions | Product | Expected Yield |

|---|---|---|---|---|

| 2-Amino-hex-4(E)-enoic acid methyl ester | Ammonia (aq.) | Heat | 2-Amino-hex-4(E)-enamide | Moderate |

| 2-Amino-hex-4(E)-enoic acid methyl ester | Benzylamine | Heat, neat | N-Benzyl-2-amino-hex-4(E)-enamide | Moderate to Good |

| 2-Amino-hex-4(E)-enoic acid methyl ester | Piperidine | Heat, neat | (2-Amino-hex-4(E)-enoyl)piperidine | Moderate |

Reactivity of the 4(E)-Enyl Moiety

The carbon-carbon double bond in the 4(E)-position is a key site of reactivity, enabling a variety of addition and transformation reactions.

Catalytic Hydrogenation and Selective Reduction

The double bond of 2-Amino-hex-4(E)-enoic acid methyl ester can be reduced to a single bond via catalytic hydrogenation. This reaction is typically carried out using hydrogen gas in the presence of a heterogeneous metal catalyst, such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C). rsc.orgmdpi.comorganic-chemistry.orgorganic-chemistry.org The reaction generally proceeds with syn-addition of hydrogen across the double bond, leading to the formation of methyl 2-aminohexanoate. Given the chirality at the alpha-carbon, this hydrogenation can lead to diastereomeric products if the starting material is enantiomerically pure.

Selective reduction of the α,β-unsaturated ester double bond in the presence of other reducible functional groups can be challenging. However, specific catalytic systems have been developed for the conjugate reduction of unsaturated esters. mdpi.comharvard.eduharvard.edunih.govhrpub.org For instance, the use of copper catalysts with silane (B1218182) reducing agents has shown high selectivity for 1,4-reduction. nih.gov

| Substrate | Catalyst | Hydrogen Source | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| 2-Amino-hex-4(E)-enoic acid methyl ester | 10% Pd/C | H₂ (1 atm) | Methanol | Room Temperature | Methyl 2-aminohexanoate |

| 2-Amino-hex-4(E)-enoic acid methyl ester | PtO₂ (Adam's catalyst) | H₂ (1 atm) | Ethanol | Room Temperature | Methyl 2-aminohexanoate |

| 2-Amino-hex-4(E)-enoic acid methyl ester | Ni-Raney | H₂ (high pressure) | Ethanol | Elevated Temperature | Methyl 2-aminohexanoate |

Stereoselective Epoxidation and Dihydroxylation

The electron-rich double bond can undergo stereoselective epoxidation to form the corresponding epoxide. This can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The stereochemistry of the epoxidation can be influenced by the existing stereocenter and any directing groups. For highly enantioselective epoxidations, chiral catalysts are employed. youtube.comyoutube.comnih.govmasterorganicchemistry.comresearchgate.net

Similarly, stereoselective dihydroxylation of the double bond can be accomplished to yield the corresponding vicinal diol. The Sharpless Asymmetric Dihydroxylation is a powerful method for this transformation, utilizing osmium tetroxide as the catalyst in the presence of a chiral ligand. masterorganicchemistry.comwikipedia.orgarkat-usa.org The use of AD-mix-α or AD-mix-β allows for the predictable formation of either enantiomer of the diol product with high enantioselectivity.

| Reaction | Reagent/Catalyst | Solvent | Conditions | Product | Expected Stereoselectivity |

|---|---|---|---|---|---|

| Epoxidation | m-CPBA | CH₂Cl₂ | 0 °C to rt | Methyl 2-amino-4,5-epoxyhexanoate | Diastereomeric mixture |

| Asymmetric Dihydroxylation | AD-mix-β, OsO₄ (cat.), CH₃SO₂NH₂ | t-BuOH/H₂O | 0 °C | Methyl (4R,5S)-2-amino-4,5-dihydroxyhexanoate | High e.e. |

| Asymmetric Dihydroxylation | AD-mix-α, OsO₄ (cat.), CH₃SO₂NH₂ | t-BuOH/H₂O | 0 °C | Methyl (4S,5R)-2-amino-4,5-dihydroxyhexanoate | High e.e. |

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The 4(E)-enyl moiety of the molecule can participate as a 2π component in cycloaddition reactions. In the Diels-Alder reaction, it can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. khanacademy.org The reactivity of the dienophile is enhanced by the presence of the electron-withdrawing ester group, although the effect is somewhat attenuated by the distance. The stereochemical outcome of the reaction is governed by the well-established endo rule and the facial selectivity can be influenced by the existing stereocenter at the α-carbon.

The double bond can also serve as a dipolarophile in 1,3-dipolar cycloadditions with various 1,3-dipoles, such as nitrile oxides, azides, and azomethine ylides, to construct five-membered heterocyclic rings. youtube.comyoutube.comorganic-chemistry.org These reactions are a powerful tool for the synthesis of complex nitrogen- and oxygen-containing heterocyclic amino acid derivatives.

| Reaction Type | Reactant | Conditions | Product Type |

|---|---|---|---|

| Diels-Alder | Cyclopentadiene | Heat or Lewis Acid Catalyst | Bicyclic amino acid derivative |

| 1,3-Dipolar Cycloaddition | Benzonitrile oxide | Inert solvent, rt | Isoxazoline-substituted amino acid |

| 1,3-Dipolar Cycloaddition | Azomethine ylide (from N-methylglycine and formaldehyde) | Heat | Pyrrolidine-substituted amino acid |

Olefin Metathesis Reactions (Ring-Closing, Cross-Metathesis)

The terminal double bond of the hexenyl chain makes the molecule a suitable substrate for olefin metathesis reactions, catalyzed by ruthenium-based complexes like the Grubbs or Hoveyda-Grubbs catalysts. hrpub.org

Cross-Metathesis (CM) involves the reaction of the 4(E)-enyl moiety with another olefin to form a new, elongated unsaturated system. The success and selectivity of CM depend on the nature of the cross-partner and the catalyst used. For example, reaction with a terminal olefin like styrene (B11656) would lead to a new C-C bond formation. harvard.eduarkat-usa.org

Ring-Closing Metathesis (RCM) can be employed if a second double bond is introduced into the molecule, typically on the nitrogen atom. For instance, an N-allyl derivative of 2-amino-hex-4(E)-enoic acid methyl ester could undergo RCM to form a cyclic amino acid derivative, such as a dehydropiperidine.

| Reaction Type | Reactant/Substrate | Catalyst | Conditions | Product Type |

|---|---|---|---|---|

| Cross-Metathesis | Styrene | Grubbs II | CH₂Cl₂, reflux | Methyl 2-amino-6-phenyl-hex-4-enoate |

| Cross-Metathesis | Methyl acrylate | Hoveyda-Grubbs II | Toluene, heat | Unsaturated C9-dicarboxylic acid amino ester |

| Ring-Closing Metathesis | N-allyl-2-amino-hex-4(E)-enoic acid methyl ester | Grubbs I | CH₂Cl₂, reflux | Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate derivative |

Electrophilic and Nucleophilic Addition Reactions to the Alkene

The carbon-carbon double bond in 2-Amino-hex-4(E)-enoic acid methyl ester is susceptible to both electrophilic and nucleophilic attacks, a reactivity profile influenced by the electronic effects of the amino and ester functionalities.

Electrophilic Addition:

The alkene in 2-Amino-hex-4(E)-enoic acid methyl ester can undergo addition reactions with various electrophiles. The regioselectivity of these reactions is dictated by the relative stability of the resulting carbocation intermediates. Protonation of the double bond, for instance, can lead to two possible carbocations. The stability of these intermediates is influenced by the inductive and resonance effects of the substituents.

A representative electrophilic addition is the hydrohalogenation with an acid like hydrogen bromide (HBr). The reaction proceeds via a carbocation intermediate, and the regioselectivity is generally expected to follow Markovnikov's rule, where the bromine atom adds to the more substituted carbon of the double bond. However, the presence of the electron-withdrawing amino and ester groups can influence the electron density of the double bond and, consequently, the reaction's regioselectivity. researchgate.net

Nucleophilic Addition (Michael Addition):

The alkene in 2-Amino-hex-4(E)-enoic acid methyl ester is part of a γ,δ-unsaturated α-amino ester system. While classic Michael additions typically involve α,β-unsaturated systems, nucleophilic additions to γ,δ-unsaturated esters can occur, particularly with soft nucleophiles. masterorganicchemistry.comwikipedia.org The polarization of the double bond by the distant ester group is less pronounced than in conjugated systems, making these reactions generally less facile.

The addition of a nucleophile, such as an amine or a malonate, would proceed via a carbanionic intermediate. mdpi.comyoutube.com The regioselectivity of this attack would favor the carbon atom that leads to the more stable carbanion. The reaction is often reversible and can be subject to thermodynamic or kinetic control. libretexts.orgudel.edu

A hypothetical example of a Michael-type addition is the reaction with a soft nucleophile like a thiol in the presence of a base.

Chemoselectivity and Regioselectivity in Multi-Functional Transformations

The presence of multiple functional groups—amino, ester, and alkene—in 2-Amino-hex-4(E)-enoic acid methyl ester makes chemoselectivity and regioselectivity critical considerations in its transformations.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over others. In the case of 2-Amino-hex-4(E)-enoic acid methyl ester, a reagent could potentially react with the amino group (as a nucleophile or base), the ester group (e.g., hydrolysis or amidation), or the alkene (addition or oxidation). The outcome of a reaction is highly dependent on the nature of the reagent and the reaction conditions. For instance, a strong, non-nucleophilic base at low temperatures would likely deprotonate the amino group, while a soft electrophile would preferentially react with the electron-rich alkene.

Regioselectivity:

Regioselectivity pertains to the preferential formation of one constitutional isomer over another. As discussed in the context of addition reactions, the regioselectivity is governed by the electronic and steric properties of the molecule. In electrophilic additions to the alkene, the initial formation of the more stable carbocation dictates the regiochemical outcome. For nucleophilic additions, the attack will occur at the position that leads to the most stable carbanionic intermediate.

The following table illustrates the expected major regioisomers for selected addition reactions, based on general principles of organic reactivity.

Expected Regioselectivity in Addition Reactions

| Reagent | Reaction Type | Expected Major Product | Governing Principle |

|---|---|---|---|

| HBr | Electrophilic Addition | 2-Amino-5-bromo-hexanoic acid methyl ester | Formation of the more stable secondary carbocation. |

| RSH (Thiol) / Base | Nucleophilic (Michael-type) Addition | 2-Amino-4-(alkylthio)-hexanoic acid methyl ester | Formation of the more stable α-carbanion relative to the ester. |

| BH3, then H2O2, NaOH | Hydroboration-Oxidation | 2-Amino-5-hydroxy-hexanoic acid methyl ester | Anti-Markovnikov addition due to steric and electronic factors. |

Kinetic and Thermodynamic Investigations of Key Reaction Pathways

The outcome of reactions involving 2-Amino-hex-4(E)-enoic acid methyl ester can be governed by either kinetic or thermodynamic control, particularly in reversible addition reactions to the alkene. libretexts.orgudel.eduyoutube.comopenstax.orglibretexts.org

Kinetic vs. Thermodynamic Control:

Kinetic Control: At lower temperatures and with short reaction times, the major product is the one that is formed fastest, known as the kinetic product. This product arises from the reaction pathway with the lowest activation energy. youtube.com

Thermodynamic Control: At higher temperatures, where the initial products can revert to intermediates, the reaction equilibrium favors the most stable product, the thermodynamic product. This product corresponds to the lowest energy state. youtube.com

In the context of electrophilic addition to the double bond of 2-Amino-hex-4(E)-enoic acid methyl ester, the initial protonation can lead to two different carbocation intermediates. The relative energies of the transition states leading to these intermediates will determine the kinetic product, while the relative stabilities of the final addition products will determine the thermodynamic product.

The following table provides a hypothetical reaction coordinate analysis for the addition of HBr, illustrating the principles of kinetic and thermodynamic control.

Hypothetical Energy Profile for HBr Addition

| Parameter | Kinetic Product Formation | Thermodynamic Product Formation |

|---|---|---|

| Intermediate | Carbocation at C5 (more rapidly formed) | Carbocation at C4 (more stable) |

| Activation Energy (Ea) | Lower | Higher |

| Product Stability (ΔG) | Less Stable | More Stable |

| Favorable Conditions | Low Temperature, Short Reaction Time | High Temperature, Long Reaction Time |

Detailed experimental studies involving kinetic measurements and computational modeling would be necessary to precisely quantify the activation energies and thermodynamic stabilities of the intermediates and products for specific reactions of 2-Amino-hex-4(E)-enoic acid methyl ester.

Applications of 2 Amino Hex 4 E Enoic Acid Methyl Ester As a Versatile Synthetic Building Block

Role as a Chiral Synthon in Asymmetric Total Synthesis

The presence of a stereogenic center and a readily functionalizable olefin makes γ,δ-unsaturated amino acid esters like 2-Amino-hex-4(E)-enoic acid methyl ester highly sought-after chiral synthons in asymmetric total synthesis. These building blocks provide a strategic entry point for introducing chirality and elaborate side chains into target molecules.

Construction of Complex Natural Product Scaffolds

γ,δ-Unsaturated amino acids are instrumental in the synthesis of a diverse array of natural products, including alkaloids, macrolides, and terpenes. The double bond can be manipulated through various chemical transformations such as ozonolysis, epoxidation, and dihydroxylation to introduce new functional groups and stereocenters. Furthermore, the olefinic moiety can participate in powerful carbon-carbon bond-forming reactions like ring-closing metathesis to construct cyclic and macrocyclic systems.

One of the most prominent methods for the stereoselective synthesis of γ,δ-unsaturated amino acids is the Claisen rearrangement. nih.govresearchgate.netnih.govrsc.org This nih.govnih.gov-sigmatropic rearrangement of N-protected amino acid allylic esters allows for the highly diastereoselective formation of new carbon-carbon bonds and the establishment of stereocenters. nih.govrsc.org The stereochemical outcome of the reaction can often be controlled by the geometry of the enolate and the choice of reaction conditions. For instance, the use of chelated metal enolates can lead to a fixed enolate geometry, resulting in high diastereoselectivity due to a preference for a chair-like transition state. nih.gov

A notable example of the application of a γ,δ-unsaturated amino acid in natural product synthesis is in the preparation of a noncoded amino acid constituent of Cyclomarin A, a potent anti-inflammatory agent. acs.org Although a different synthetic route was ultimately employed, the retro-Claisen rearrangement was identified as a key strategic disconnection for the target amino acid, highlighting the perceived utility of this class of compounds. acs.org

The following table provides illustrative examples of the synthesis of γ,δ-unsaturated amino acid derivatives via the Claisen rearrangement, a key enabling methodology for their use in total synthesis.

Table 1: Synthesis of γ,δ-Unsaturated Amino Acid Derivatives via Claisen Rearrangement

| Entry | Substrate | Rearrangement Method | Product | Diastereoselectivity | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | N-Boc-glycine allyl ester | ZnCl₂-catalyzed | syn-2-Amino-2-methyl-pent-4-enoic acid derivative | >95:5 | 85 | researchgate.net |

| 2 | N-TFA-alanine cinnamyl ester | LiN(SiMe₃)₂ / ZnCl₂ | anti-2-Amino-3-methyl-5-phenyl-pent-4-enoic acid derivative | >98:2 | 75 | researchgate.net |

| 3 | N-Cbz-glycine crotyl ester | Eschenmoser-Claisen | anti-2-Amino-3-methyl-hex-4-enoic acid derivative | >98:2 | 80 | nih.gov |

Synthesis of Chiral Drugs and Agrochemical Intermediates

The same synthetic versatility that makes γ,δ-unsaturated amino acids valuable in natural product synthesis extends to the preparation of chiral drugs and agrochemical intermediates. The ability to introduce stereocenters with high control is paramount in the development of modern pharmaceuticals and crop protection agents, where often only one enantiomer exhibits the desired biological activity.

Amino acids with unsaturated side chains are associated with a range of biological activities, including antimicrobial, antibiotic, and antiepileptic properties. rsc.org For instance, (S)-vigabatrin is a known antiepileptic drug that features a terminal olefin. rsc.org The synthesis of both enantiomers of δ-unsaturated γ-amino acids has been achieved through an enantiodivergent nih.govnih.gov-sigmatropic rearrangement strategy, demonstrating the ability to access stereochemically diverse building blocks for drug discovery. rsc.orgrsc.org

The development of synthetic methodologies that provide access to enantiomerically pure γ,δ-unsaturated amino acids is therefore of significant interest. The asymmetric synthesis of these compounds can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or by kinetic resolution of racemic mixtures.

Incorporation into Peptidomimetics and Modified Peptide Structures

The incorporation of non-proteinogenic amino acids like 2-Amino-hex-4(E)-enoic acid methyl ester into peptide sequences is a powerful strategy for the design of peptidomimetics with enhanced therapeutic properties. The unsaturated side chain can impose conformational constraints and introduce novel functionalities, leading to peptides with improved stability, receptor affinity, and selectivity.

Design of Conformationally Constrained Peptidomimetics

The flexibility of native peptides often leads to poor bioavailability and rapid degradation by proteases. Introducing conformational constraints can lock the peptide into its bioactive conformation, thereby increasing its potency and stability. The double bond in γ,δ-unsaturated amino acids can be utilized for macrocyclization through ring-closing metathesis (RCM) with another unsaturated amino acid residue in the peptide sequence. nih.gov This "chemical stapling" strategy has shown significant promise in stabilizing α-helical structures, which are crucial for many protein-protein interactions. rsc.org

Furthermore, the incorporation of β-substituted ω-unsaturated amino acids can be used to create medium-ring β-turn mimetics. nih.gov These structures, while less drug-like than bicyclic β-turn mimetics, are resistant to enzymatic degradation and are relatively easy to synthesize. nih.gov

Synthesis of Oligopeptides with Altered Backbone Structures

Oligopeptides are short chains of amino acids that can exhibit a wide range of biological activities. nih.gov The introduction of γ,δ-unsaturated amino acids into oligopeptide sequences can alter the backbone conformation and introduce sites for further chemical modification. This can lead to the development of novel therapeutic agents with unique modes of action.

The synthesis of peptides containing γ,δ-unsaturated amino acids can be achieved using standard solid-phase peptide synthesis (SPPS) techniques, provided that appropriate protecting group strategies are employed to ensure the stability of the double bond during the synthesis. The ability to incorporate these non-canonical amino acids allows for the creation of a vast diversity of modified oligopeptides for screening in drug discovery programs.

Monomer in Polymer Chemistry and Advanced Materials Science

The field of biodegradable polymers has seen significant growth, with a focus on materials derived from renewable resources like amino acids. nih.govnih.govresearchgate.net Unsaturated amino acid esters, such as 2-Amino-hex-4(E)-enoic acid methyl ester, present intriguing possibilities as monomers for the synthesis of functional and biodegradable polymers. The presence of both an amino acid moiety and a polymerizable double bond allows for the creation of polymers with unique properties and potential applications in the biomedical field.

One promising approach for the polymerization of diene-containing monomers is Acyclic Diene Metathesis (ADMET) polymerization. acs.orgwikipedia.orgadvancedsciencenews.com This step-growth condensation polymerization is driven by the release of a small volatile molecule, typically ethylene, and is compatible with a wide range of functional groups. wikipedia.org ADMET has been successfully employed to synthesize unsaturated polyesters and has been used to create polymers with embedded amino acids. acs.orgwikipedia.org This suggests that a diene derivative of 2-Amino-hex-4(E)-enoic acid could be a suitable monomer for ADMET polymerization, leading to the formation of unsaturated poly(ester amides).

Another potential route to polymers is through polycondensation reactions. nih.govrsc.org Amino acids can be converted into monomers suitable for polycondensation to produce poly(ester amides) and other related polymers. nih.govrsc.org For instance, unsaturated poly(ester amides) have been synthesized from itaconic acid, a bio-based monomer, demonstrating the feasibility of incorporating double bonds into the polymer backbone. mdpi.commdpi.com These unsaturated sites can then be used for subsequent cross-linking or functionalization.

The resulting biodegradable polymers derived from amino acids are expected to have degradation products that are non-toxic and can be readily metabolized by the body. nih.govresearchgate.net This makes them highly attractive for applications such as drug delivery systems, tissue engineering scaffolds, and absorbable sutures. wikipedia.org

The following table summarizes potential polymerization methods for unsaturated amino acid esters.

Table 2: Potential Polymerization Methods for Unsaturated Amino Acid Esters

| Polymerization Method | Monomer Type | Resulting Polymer | Key Features |

|---|---|---|---|

| Acyclic Diene Metathesis (ADMET) | Diene-functionalized amino acid ester | Unsaturated Poly(ester amide) | Step-growth polymerization, high functional group tolerance, controlled polymer architecture. |

| Ring-Opening Metathesis Polymerization (ROMP) | Cyclic olefin-functionalized amino acid | Unsaturated Polymer with amino acid side chains | Chain-growth polymerization, narrow molecular weight distribution, synthesis of block copolymers. youtube.comresearchgate.netrsc.orgnih.gov |

| Polycondensation | Diacid or diol derivatives of amino acids | Poly(ester amide) | Can be performed via melt or solution polymerization, various catalysts can be employed. rsc.org |

| Radical Polymerization | Acryloyl or methacryloyl derivatives of amino acids | Poly(acrylamide) or Poly(methacrylamide) with amino acid side chains | Can be used to create polymers with pendant amino acid groups. |

Preparation of Biodegradable Poly(amino ester)s

Poly(amino ester)s (PAEs) are a class of biodegradable polymers with significant potential in biomedical applications due to their biocompatibility and tunable degradation rates. resolvemass.ca The synthesis of PAEs often involves the Michael addition of amines to diacrylates. resolvemass.ca While direct polymerization of "2-Amino-hex-4(E)-enoic acid methyl ester" would be challenging via this route, its bifunctional nature allows it to be a valuable co-monomer.

The primary amine of "2-Amino-hex-4(E)-enoic acid methyl ester" can readily participate in polymerization reactions. For instance, it can be reacted with diacrylates to form linear or branched PAEs. The presence of the ester group within the monomer unit contributes to the biodegradability of the resulting polymer through hydrolysis. kaust.edu.sa Furthermore, the unsaturated bond in the hexenoic acid backbone offers a site for post-polymerization modification, allowing for the introduction of other functional groups or for cross-linking to form hydrogels.

General methods for synthesizing biodegradable polymers from amino acids often involve the conversion of amino acids into derivatives that are suitable for polymerization. nih.gov In this context, "2-Amino-hex-4(E)-enoic acid methyl ester" is already in a suitable form for incorporation into polymer chains.

Development of Bio-based Polymers and Hydrogels

The demand for sustainable and bio-based polymers has driven research into the use of renewable resources, such as amino acids, for polymer synthesis. "2-Amino-hex-4(E)-enoic acid methyl ester," as a derivative of a non-proteinogenic amino acid, can contribute to the development of novel bio-based materials.

The carbon-carbon double bond in the structure of "2-Amino-hex-4(E)-enoic acid methyl ester" is a key feature that enables the formation of cross-linked networks, which are the basis of hydrogels. researchgate.net Hydrogels are water-swollen polymer networks with a wide range of applications in drug delivery, tissue engineering, and agriculture. The polymerization of monomers containing unsaturated bonds, such as the one in the title compound, can be initiated by light or heat to form these three-dimensional structures. Amino acid-based hydrogels have been shown to exhibit excellent mechanical strength and biocompatibility. frontiersin.org

Moreover, the incorporation of "2-Amino-hex-4(E)-enoic acid methyl ester" into polymers can enhance their functionality. The amino and ester groups can participate in hydrogen bonding, which can influence the mechanical properties and water absorption capacity of the resulting polymers.

Functionalization of Polymeric Materials

The surface properties of polymeric materials are crucial for their performance in many applications. The functional groups present in "2-Amino-hex-4(E)-enoic acid methyl ester" make it a candidate for the surface modification of existing polymers. For example, the primary amine can be grafted onto polymer surfaces through various chemical reactions, thereby introducing new functionalities.

The pendant double bond can also be utilized for surface functionalization through reactions such as thiol-ene chemistry, which is a highly efficient and versatile method for modifying polymer surfaces. This could be used to attach bioactive molecules, change the hydrophilicity of the surface, or introduce specific binding sites. The functionalization of polymers with amino acids and their derivatives is a well-established strategy to improve their biocompatibility and cell adhesion properties. nih.gov

Precursor for Chiral Ligands in Asymmetric Catalysis

Chiral ligands are essential for enantioselective catalysis, a field of chemistry that focuses on the synthesis of single enantiomers of chiral molecules. Amino acids and their derivatives are excellent sources of chirality and are frequently used in the design of chiral ligands. mdpi.comresearchgate.net

Design and Synthesis of Amino Acid-Derived Ligands

"2-Amino-hex-4(E)-enoic acid methyl ester" possesses a chiral center at the alpha-carbon, making it a suitable starting material for the synthesis of chiral ligands. The amino and ester groups can be readily modified to create bidentate or tridentate ligands that can coordinate with a variety of transition metals. mdpi.comomizzur.com

The synthesis of such ligands often involves the protection of the amine group, followed by modification of the ester group or coupling with other chiral molecules. nih.govnih.gov The unsaturated side chain offers an additional point of modification, allowing for the synthesis of a diverse library of ligands with different steric and electronic properties. This tunability is crucial for optimizing the performance of the catalyst in a specific asymmetric transformation.

Application in Metal-Catalyzed Asymmetric Transformations

Once synthesized, these chiral ligands can be complexed with transition metals such as palladium, rhodium, or copper to form catalysts for a wide range of asymmetric reactions. mdpi.commdpi.com These reactions include asymmetric hydrogenations, C-C bond formations, and asymmetric alkylations. acs.org

The effectiveness of these catalysts relies on the ability of the chiral ligand to create a chiral environment around the metal center, which in turn directs the stereochemical outcome of the reaction. The specific structure of the ligand, including the nature of the amino acid derivative and any modifications to its side chain, plays a critical role in determining the enantioselectivity of the catalytic process. frontiersin.org

Table 1: Examples of Metal-Catalyzed Asymmetric Transformations Using Amino Acid-Derived Ligands

| Asymmetric Transformation | Metal Catalyst | Amino Acid-Derived Ligand Type |

| Conjugate Addition | Copper | Dipeptide Phosphine |

| Imine Alkylation | Zirconium | Dipeptide |

| Suzuki Cross-Coupling | Palladium | Bis-(NHC)-pyridine peptide |

This table provides a general overview of transformations where ligands derived from amino acids are used and does not represent data specific to 2-Amino-hex-4(E)-enoic acid methyl ester.

Development of Molecular Probes and Tools for Chemical Biology Research (Non-Clinical Focus)

Molecular probes are essential tools in chemical biology for studying biological processes in a non-clinical research setting. The unique structural features of "2-Amino-hex-4(E)-enoic acid methyl ester" make it a potential building block for the synthesis of such probes.

The unsaturated bond in the side chain can be functionalized with a reporter group, such as a fluorophore or a biotin tag. This would allow for the visualization or isolation of biomolecules that interact with the probe. The amino acid backbone can serve as a scaffold for mimicking natural peptides or for interacting with specific enzymes or receptors.

Unnatural amino acids are increasingly being used to probe and optimize protein bioconjugations. nih.gov The incorporation of an amino acid like "2-Amino-hex-4(E)-enoic acid methyl ester" into a peptide sequence could introduce a unique reactive handle for site-specific modification of proteins. For instance, the double bond could participate in bioorthogonal reactions, allowing for the labeling of proteins in complex biological mixtures. The methyl ester of a fluorescent unnatural amino acid has been shown to facilitate site-specific incorporation of fluorescent probes in proteins. researchgate.net

Based on a comprehensive search for "2-Amino-hex-4(E)-enoic acid methyl ester," there is insufficient publicly available scientific literature to generate a detailed article on its specific applications in the synthesis of substrate analogs for enzymatic studies or as a building block for fluorescent or affinity-based probes.

While the search confirms the existence of this chemical compound, specific research findings, data tables, and detailed synthetic protocols for the requested applications are not present in the available search results. General information on the use of other unsaturated or unnatural amino acids in these contexts exists, but per the strict instructions to focus solely on "2-Amino-hex-4(E)-enoic acid methyl ester," this information cannot be used to construct the requested article.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the provided outline and content inclusions for "2-Amino-hex-4(E)-enoic acid methyl ester."

Advanced Analytical and Spectroscopic Methodologies for Research on 2 Amino Hex 4 E Enoic Acid Methyl Ester

High-Resolution Mass Spectrometry for Molecular Characterization and Reaction Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of organic molecules, providing precise mass measurements that allow for the determination of elemental compositions and the elucidation of fragmentation pathways.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like amino acid esters. In the context of 2-Amino-hex-4(E)-enoic acid methyl ester, ESI-MS would typically be used to determine the molecular weight with high accuracy. The primary amine and ester functionalities facilitate protonation in the positive ion mode, leading to the observation of the protonated molecule, [M+H]⁺. The high-resolution capabilities of modern mass spectrometers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) analyzers, would allow for the determination of the exact mass of this ion, which can be used to confirm the elemental formula (C₇H₁₃NO₂).

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Derivatives

While 2-Amino-hex-4(E)-enoic acid methyl ester itself may have limited volatility due to the presence of the primary amine group, its analysis by gas chromatography-mass spectrometry (GC-MS) can be achieved through derivatization. A common approach involves the acylation of the amino group, for instance, with trifluoroacetic anhydride (B1165640), to produce a more volatile and thermally stable derivative. This allows for the separation of the compound from non-volatile impurities and provides a characteristic mass spectrum upon electron ionization (EI). GC-MS is an excellent tool for assessing the purity of a sample and identifying any volatile byproducts from its synthesis.

Accurate Mass Determination and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Accurate mass determination of the molecular ion is a critical first step in structural confirmation. For 2-Amino-hex-4(E)-enoic acid methyl ester (molecular formula C₇H₁₃NO₂), the theoretical exact mass of the neutral molecule is 143.0946 g/mol .

Tandem mass spectrometry (MS/MS) provides definitive structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For the protonated 2-Amino-hex-4(E)-enoic acid methyl ester, key fragmentation pathways would include:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to [M+H - 31]⁺.

Loss of the entire methoxycarbonyl group (-COOCH₃): This cleavage would yield a fragment at [M+H - 59]⁺.

Cleavage of the Cα-Cβ bond: This is a common fragmentation for amino acids and would lead to the loss of the alkyl side chain.

Rearrangement reactions: Such as the McLafferty rearrangement, may also occur, providing further structural clues.

The accurate masses of these fragment ions can be used to deduce their elemental compositions, thus confirming the specific structural features of the molecule.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment Ion (m/z) |

| 144.1021 ([M+H]⁺) | [M+H - CH₃OH]⁺ | Methanol (B129727) | 112.0861 |

| 144.1021 ([M+H]⁺) | [M+H - H₂O]⁺ | Water | 126.0915 |

| 144.1021 ([M+H]⁺) | [M+H - CO]⁺ | Carbon Monoxide | 116.1071 |

| 144.1021 ([M+H]⁺) | [M+H - NH₃]⁺ | Ammonia (B1221849) | 127.0861 |

This table represents predicted fragmentation data based on common fragmentation patterns of amino acid esters.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the carbon skeleton, proton environments, and their spatial relationships.

¹H and ¹³C NMR for Core Structure Determination

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin coupling. For 2-Amino-hex-4(E)-enoic acid methyl ester, the following proton signals would be expected:

A singlet for the methyl ester protons (-OCH₃).

A doublet of doublets or a multiplet for the α-proton (-CH(NH₂)-).

Multiplets for the methylene (B1212753) protons at the C3 position.

Multiplets for the olefinic protons at the C4 and C5 positions, with a characteristic large coupling constant for the (E)-configuration.

A doublet or doublet of triplets for the terminal methyl group at the C6 position.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment. Key signals would include:

A signal in the carbonyl region for the ester carbon (C1).

A signal for the α-carbon (C2) attached to the nitrogen.

Signals for the aliphatic methylene carbon (C3).

Signals in the olefinic region for the C4 and C5 carbons.

A signal for the terminal methyl carbon (C6).

A signal for the methyl ester carbon.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~173-175 |

| C2 | ~3.5-3.8 (m) | ~53-56 |

| C3 | ~2.3-2.5 (m) | ~35-38 |

| C4 | ~5.5-5.8 (m) | ~128-132 |

| C5 | ~5.4-5.7 (m) | ~125-129 |

| C6 | ~1.6-1.8 (d) | ~17-19 |

| -OCH₃ | ~3.7 (s) | ~51-53 |

| -NH₂ | Variable | - |

This table presents predicted chemical shifts based on typical values for similar functional groups and structural motifs.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure from the 1D NMR data.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the same spin system. For 2-Amino-hex-4(E)-enoic acid methyl ester, COSY would show correlations between the C2-H and C3-H₂, the C3-H₂ and C4-H, the C4-H and C5-H, and the C5-H and C6-H₃, thus establishing the carbon backbone connectivity through the protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It allows for the unambiguous assignment of each carbon signal to its attached proton(s). For example, the proton signal at ~3.7 ppm would correlate with the carbon signal at ~52 ppm, confirming the methyl ester group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is vital for connecting different spin systems and identifying quaternary carbons. For instance, correlations from the methyl ester protons to the C1 carbonyl carbon would confirm the ester functionality. Correlations from the C2-H to C1 and C4 would further solidify the core structure.